2-Methyl-1,3-thiazole-4-carbonyl chloride
Overview
Description
2-Methyl-1,3-thiazole-4-carbonyl chloride is a useful research compound. Its molecular formula is C5H4ClNOS and its molecular weight is 161.61 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Anticancer Agent Synthesis
2-Methyl-1,3-thiazole-4-carbonyl chloride has been used in the synthesis of novel thiazole and 1,3,4-thiadiazole derivatives. These compounds show potential as anticancer agents. For example, certain synthesized compounds exhibited significant anticancer activity against Hepatocellular carcinoma cell lines. This demonstrates the role of this compound in the development of new pharmacophores for cancer treatment (Gomha et al., 2017).
Chemical Reaction Catalyst
It has been used as a catalyst in selective oxidation reactions of alcohols to carbonyl compounds. In a study, 2-methyl-4-poly(styrylmethyl) thiazolium hydrotribromide, derived from this compound, showed efficacy in yielding good alkanals and ketones under basic experimental conditions, highlighting its utility in chemical synthesis processes (Kessat et al., 2001).
Fungicidal Activity
Research has also been conducted on derivatives of this compound for their fungicidal activity. Certain compounds synthesized from it were effective against various fungal diseases in plants, such as Bremia lactuca and Sphaerotheca fuliginea, indicating its potential use in agriculture (Yao Wei, 2009).
Future Directions
Thiazole derivatives, including 2-Methyl-1,3-thiazole-4-carbonyl chloride, continue to be of interest in medicinal chemistry due to their diverse biological activities . Future research may focus on the design and structure-activity relationship of bioactive molecules, including thiazole derivatives .
Mechanism of Action
Target of Action
Thiazole derivatives have been found to interact with various biological targets, such as dna and topoisomerase ii .
Mode of Action
Some thiazole derivatives have been reported to bind to dna and interact with topoisomerase ii, resulting in dna double-strand breaks, a g2 stop, and ultimately, cell death .
Biochemical Pathways
Thiazole derivatives, in general, are known to impact various biochemical pathways, often leading to cell death .
Result of Action
Some thiazole derivatives have been reported to cause dna double-strand breaks, leading to cell death .
Properties
IUPAC Name |
2-methyl-1,3-thiazole-4-carbonyl chloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H4ClNOS/c1-3-7-4(2-9-3)5(6)8/h2H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KHORPZFSYQUYDV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CS1)C(=O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H4ClNOS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80611173 | |
Record name | 2-Methyl-1,3-thiazole-4-carbonyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80611173 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
161.61 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
55842-53-0 | |
Record name | 2-Methyl-1,3-thiazole-4-carbonyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80611173 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-methyl-1,3-thiazole-4-carbonyl chloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
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Synthesis routes and methods II
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